molecular formula C9H8Cl2F2O B14039572 1,3-Dichloro-2-difluoromethoxy-5-ethylbenzene

1,3-Dichloro-2-difluoromethoxy-5-ethylbenzene

Cat. No.: B14039572
M. Wt: 241.06 g/mol
InChI Key: VYHPYPFXOJIYJB-UHFFFAOYSA-N
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Description

1,3-Dichloro-2-difluoromethoxy-5-ethylbenzene is a chemical compound with the molecular formula C9H8Cl2F2O It is characterized by the presence of two chlorine atoms, two fluorine atoms, and an ethyl group attached to a benzene ring

Preparation Methods

The synthesis of 1,3-Dichloro-2-difluoromethoxy-5-ethylbenzene typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial production methods may involve large-scale reactions in controlled environments to maintain consistency and safety. These methods often utilize advanced techniques such as continuous flow reactors and automated systems to optimize the production process.

Chemical Reactions Analysis

1,3-Dichloro-2-difluoromethoxy-5-ethylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions. For example, nucleophilic substitution reactions can replace chlorine atoms with nucleophiles like amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones, depending on the reagents and conditions used.

    Coupling Reactions: The benzene ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and catalysts like palladium or nickel. The major products formed depend on the specific reaction pathway and conditions employed .

Scientific Research Applications

1,3-Dichloro-2-difluoromethoxy-5-ethylbenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Dichloro-2-difluoromethoxy-5-ethylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

1,3-Dichloro-2-difluoromethoxy-5-ethylbenzene can be compared with similar compounds, such as:

    1,3-Dichloro-2-fluoromethoxy-5-ethylbenzene: This compound has one less fluorine atom, which may affect its reactivity and applications.

    1,3-Dichloro-2-difluoromethoxybenzene: Lacking the ethyl group, this compound may have different physical and chemical properties.

    1,3-Dichloro-2-difluoromethoxy-5-methylbenzene:

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct properties and reactivity patterns.

Properties

Molecular Formula

C9H8Cl2F2O

Molecular Weight

241.06 g/mol

IUPAC Name

1,3-dichloro-2-(difluoromethoxy)-5-ethylbenzene

InChI

InChI=1S/C9H8Cl2F2O/c1-2-5-3-6(10)8(7(11)4-5)14-9(12)13/h3-4,9H,2H2,1H3

InChI Key

VYHPYPFXOJIYJB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C(=C1)Cl)OC(F)F)Cl

Origin of Product

United States

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